L-Proline beta-naphthylamide hydrochloride

Enzymology Prolyl Aminopeptidase Substrate Specificity

Substituting generic amino acid naphthylamides for prolyl aminopeptidase assays undermines sensitivity-L-alanine analogs show only 34.5% relative activity vs. L-proline-β-naphthylamide. • 100% relative activity benchmark for PAP detection; >17-fold higher than hydroxyproline analog • ≥99% purity, lot-to-lot consistency; 36-month lyophilized stability • Validated for clinical diagnostic endpoint assays (proline arylamidase in human serum) Supplied as white to off-white powder; global B2B shipping available.

Molecular Formula C15H17ClN2O
Molecular Weight 276.76 g/mol
CAS No. 97216-16-5
Cat. No. B555229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Proline beta-naphthylamide hydrochloride
CAS97216-16-5
SynonymsL-Prolinebeta-naphthylamidehydrochloride; 97216-16-5; L-Proline-2-naphthylamidehydrochloride; ST50320096; 16037-15-3; C15H16N2O.HCl; P1380_SIGMA; CTK8G0654; MolPort-003-939-165; 7340AH; AKOS024307515; L-Proline2-naphthylamidehydrochloride; DB-057667; FT-0642341; L-PROLINEBETA-NAPHTHYLAMIDEHYDROCHLORIDE; P-7500; ((2S)pyrrolidin-2-yl)-N-(2-naphthyl)carboxamide,chloride; (2S)-N-(naphthalen-2-yl)pyrrolidine-2-carboxamidehydrochloride; 2-Pyrrolidinecarboxamide,N-2-naphthalenyl-,hydrochloride(1:1)
Molecular FormulaC15H17ClN2O
Molecular Weight276.76 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
InChIInChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H/t14-;/m0./s1
InChIKeyUKXYCTFKKXKIPY-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Proline β-Naphthylamide HCl Specification & Biochemical Role


L-Proline β-naphthylamide hydrochloride (CAS 97216-16-5) is a synthetic, chromogenic substrate used for the detection and quantification of prolyl aminopeptidase (PAP, EC 3.4.11.5) and related enzyme activities . As a proline derivative conjugated to a β-naphthylamide leaving group, it facilitates colorimetric or fluorometric assays upon enzymatic hydrolysis, which releases the detectable β-naphthylamine moiety . This compound is typically supplied as a high-purity (≥99%) solid powder with defined solubility parameters and is strictly for research use .

1

Chromogenic substrate for prolyl aminopeptidase (PAP) activity assays

2

Hydrochloride salt form enhances solubility and solution preparation

3

High-purity solid, research use only, for colorimetric or fluorometric detection

L-Proline β-Naphthylamide HCl Substrate Specificity


Generic substitution among amino acid naphthylamide substrates is not scientifically valid due to profound enzyme specificity. Prolyl aminopeptidases exhibit a strong, often exclusive, preference for N-terminal proline residues [1]. Data show that enzymes like His6-PipA hydrolyze L-proline-β-naphthylamide with 100% relative activity, while activities against structurally similar substrates like L-alanine-β-naphthylamide and L-hydroxyproline-β-naphthylamide drop to 34.5% and 5.8%, respectively, with other amino acid derivatives showing negligible activity [2]. Using a non-optimal substrate can lead to a >17-fold reduction in assay sensitivity, completely undermining experimental outcomes. The following quantitative evidence establishes L-proline β-naphthylamide hydrochloride as the definitive substrate for specific research applications.

  • Amino acid analog substitution

    Prolyl aminopeptidases strongly prefer N-terminal proline; using L-alanine or L-hydroxyproline naphthylamides may drastically reduce catalytic activity and compromise assay sensitivity.

  • Assay format mismatch

    Alternative proline substrates like L-proline-p-nitranilide are designed for continuous assays; switching may require method re-optimization and may not replicate endpoint-based workflow.

L-Proline β-Naphthylamide HCl Comparative Performance


Hydrolytic Efficiency vs. L-Alanine-β-Naphthylamide

In a comparative substrate profiling study, the prolyl aminopeptidase His6-PipA exhibited a relative activity of 100.0 ± 0.7 with L-proline-β-naphthylamide. In contrast, its activity on L-alanine-β-naphthylamide was only 34.5 ± 2.6 [1]. This demonstrates a substantial 2.9-fold difference in catalytic efficiency favoring the proline-specific substrate.

Catalytic Efficiency
Head-to-head
Target: 100.0 ± 0.7
L-Ala-β-NA: 34.5 ± 2.6
~2.9-fold higher activity

Supports higher assay sensitivity for PAP detection

In vitro, purified His6-PipA, relative fluorescence units

Enzymology Prolyl Aminopeptidase Substrate Specificity

Hydrolytic Efficiency vs. L-Hydroxyproline-β-Naphthylamide

The prolyl aminopeptidase TsPAP1 is capable of hydrolyzing β-naphthylamides of hydroxyproline and alanine, although the observed activity is almost 2-fold lower than against Pro-β-naphthylamide [1]. Similarly, in the His6-PipA system, activity on L-hydroxyproline-β-naphthylamide was a mere 5.8 ± 0.3, compared to 100.0 ± 0.7 for the L-proline derivative [2], representing a >17-fold difference.

Substrate Selectivity
Head-to-head
Target: 100.0 ± 0.7
L-Hyp-β-NA: 5.8 ± 0.3
~17.2-fold higher activity

Confirms requirement for unmodified proline moiety

In vitro, purified His6-PipA; activity expressed relative to target

Enzymology Prolyl Aminopeptidase Substrate Selectivity

Endpoint vs. Continuous Assay in Serum Diagnostics

For the determination of proline arylamidase in human sera, L-proline-β-naphthylamide is uniquely suited for the endpoint-method, while its analog, L-proline-p-nitranilide, is used for a continuous reaction method [1]. This is a key methodological differentiator, as the naphthylamide leaving group facilitates a discrete endpoint measurement, which can be advantageous for certain clinical laboratory workflows and instrument compatibility. The continuous method for the p-nitranilide analog required optimization at pH 7.2 and 1.53 mmol/l substrate concentration [1].

Assay Methodology
Method context
Target: endpoint-method suitable
L-Pro-p-nitranilide: continuous reaction
Methodological difference

Enables simple endpoint assay format for serum research

Human sera research context; catalytic concentration determination

Clinical Chemistry Diagnostic Assay Development Proline Arylamidase

Solubility and Long-Term Stability

The hydrochloride salt form of L-proline β-naphthylamide confers significant practical advantages. It is soluble in Glacial Acetic Acid:Water (1:1) at a concentration of 50 mg/mL, enabling preparation of concentrated stock solutions . This is a key improvement over non-salt forms of other amino acid naphthylamides, such as L-leucine β-naphthylamide, which are water-insoluble . Furthermore, the lyophilized powder is stable for 36 months when stored at -20°C, and solutions retain potency for 1 month under the same conditions, provided freeze-thaw cycles are avoided [1].

Reagent Stability
Data to verify
Solubility: 50 mg/mL (1:1 acetic acid/water)
Stability: 36 months (lyophilized, -20°C), 1 month (solution)
L-Leu-β-NA: water-insoluble

Supports reproducible reagent preparation and storage

Vendor-specified parameters; verify under lab conditions

Analytical Chemistry Solution Stability Biochemical Reagent

Catalytic Efficiency in a Novel Proline-β-Naphthylamidase

In the characterization of a novel proline-β-naphthylamidase from porcine intestinal mucosa, L-proline-β-naphthylamide was the most efficiently hydrolyzed substrate among all tested aminopeptidase substrates (including glycine-, leucine-, and alanine-β-naphthylamides) as judged by the kcat/Km value [1]. This confirms its superior kinetic fitness for this class of enzymes.

Kinetic Fitness
Data to verify
Highest kcat/Km among tested β-naphthylamides
Gly-, Leu-, Ala- analogs: lower ranking

Reported higher catalytic preference; confirm in target enzyme system

Purified porcine intestinal mucosa enzyme; data requires verification

Enzyme Kinetics Biochemical Characterization Novel Enzyme Discovery

L-Proline β-Naphthylamide HCl Applications


Prolyl Aminopeptidase (PAP) Assay Development

L-Proline β-naphthylamide hydrochloride is the gold standard substrate for developing fluorometric or colorimetric assays to measure prolyl aminopeptidase activity. Its superior catalytic efficiency, demonstrated by 2.9-fold to >17-fold higher relative activities compared to alanine and hydroxyproline analogs, respectively [1], ensures maximal assay sensitivity. This is critical for applications requiring the detection of low enzyme concentrations, such as monitoring enzyme purification, performing kinetic characterization (including kcat/Km determination [2]), and high-throughput screening for PAP inhibitors.

Diagnostic Assays for Proline Arylamidase

This compound is specifically indicated for the development of diagnostic endpoint assays for proline arylamidase in human serum [3]. The defined endpoint-method using this substrate offers a robust and validated approach for clinical laboratories, as evidenced by its use in establishing normal and pathological enzyme concentration ranges [3]. Its suitability for this method provides an alternative to continuous assays with other substrates, offering flexibility in clinical assay design and implementation.

Novel Prolyl Aminopeptidase Characterization

For enzymologists discovering and characterizing new prolyl aminopeptidases from plants, bacteria, or animals, this substrate is an essential tool. Its well-documented, superior kinetic profile [2] makes it the benchmark for establishing the substrate specificity and catalytic efficiency of novel enzymes. Studies on enzymes like TsPAP1 from triticale [4] or the novel proline-β-naphthylamidase from porcine mucosa [2] rely on this substrate to define their primary catalytic activity, underscoring its fundamental role in basic enzymology research.

Biopharmaceutical Quality Control & Stability

The defined, long-term stability of L-proline β-naphthylamide hydrochloride—36 months as a lyophilized powder and 1 month in solution at -20°C [5]—makes it a reliable reagent for use in regulated analytical environments. Its high purity (≥99%) and consistent lot-to-lot performance reduce variability in critical assays, such as those used for quality control of biopharmaceutical products or in-process monitoring where accurate and reproducible enzyme activity measurements are paramount.

Application
Selection Property
Validation Focus
PAP Activity Assays
Chromogenic substrate with high catalytic efficiency
Assay sensitivity and signal linearity
Serum Proline Arylamidase Research
Endpoint-method compatible substrate
Serum matrix compatibility and endpoint reproducibility
Novel PAP Enzyme Characterization
Defined substrate specificity profile
Kinetic parameter determination (kcat/Km)
Quality Control for Enzyme Assays
High purity and long-term stability
Lot-to-lot consistency and storage stability

Technical Documentation Hub

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